N-(4-methoxyphenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of methoxyphenyl, thiophene, and oxadiazole moieties, which contribute to its diverse chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the Claisen-Schmidt condensation reaction of precursors with thiophene derivatives in the presence of a base such as potassium hydroxide (KOH) in ethanol under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the oxadiazole ring and the acetamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce various reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of key proteins involved in cancer cell proliferation, such as survivin and cyclooxygenase-2 (COX-2) . The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins like BCL2 .
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-arylacetamide derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiophene-based oxadiazoles: These compounds exhibit similar chemical properties and have applications in materials science and medicinal chemistry.
Uniqueness
N-(4-methoxyphenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H17N3O4S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H17N3O4S/c1-26-16-9-7-15(8-10-16)22-19(25)13-27-17-5-2-4-14(12-17)20-23-21(28-24-20)18-6-3-11-29-18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
QICRSUKNQVVDQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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